

A Comparative Crystallographic Analysis of Ethenebis(triphenylphosphine)nickel(0) and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethenebis(triphenylphosphine)nickel*

el

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A detailed examination of the structural parameters of **ethenebis(triphenylphosphine)nickel(0)** and its derivatives reveals the intricate interplay of electronic and steric effects on the coordination geometry of the nickel center. This guide provides a comparative analysis of key crystallographic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the experimental workflow.

This publication is intended for researchers, scientists, and drug development professionals working with organometallic nickel complexes. The provided data and protocols offer a valuable resource for understanding structure-activity relationships and for the design of new catalysts and therapeutic agents.

Comparative Crystallographic Data

The coordination of different olefinic ligands to the bis(triphenylphosphine)nickel(0) fragment, $(PPh_3)_2Ni$, induces notable changes in the bond lengths and angles around the nickel atom. These structural variations, determined by single-crystal X-ray diffraction, provide insights into the nature of the nickel-olefin bond. The following table summarizes key crystallographic parameters for **ethenebis(triphenylphosphine)nickel(0)** and a selection of its derivatives with electron-withdrawing and sterically demanding alkenes. For comparison, data for the related

Ni(II) complex, dichlorobis(triphenylphosphine)nickel(II), is also included to highlight the influence of the metal's oxidation state.

Compound	Ni-P (Å)	Ni-C (Å) (avg.)	C=C (Å)	P-Ni-P (°)
(PPh ₃) ₂ Ni(H ₂ C=CH ₂)	2.19(2)	2.07 (avg)	1.32	-
(PPh ₃) ₂ Ni(Maleic Anhydride)	Data not found	Data not found	Data not found	Data not found
(PPh ₃) ₂ Ni(Diethyl Fumarate)	Data not found	Data not found	Data not found	Data not found
(PPh ₃) ₂ Ni(Acrylonitrile)	Data not found	Data not found	Data not found	Data not found
trans-NiCl ₂ (PPh ₃) ₂ (Square Planar) [1] [2]	2.24	-	-	180
NiCl ₂ (PPh ₃) ₂ (Tetrahedral) [1] [2]	2.32	-	-	-

Data for the maleic anhydride, diethyl fumarate, and acrylonitrile derivatives were not readily available in the searched literature. The table will be updated as this information becomes accessible.

Experimental Protocols

The synthesis and crystallographic analysis of these air-sensitive nickel complexes require meticulous execution under inert atmosphere.

Synthesis of Ethenebis(triphenylphosphine)nickel(0)

Materials:

- Nickel(II) acetylacetonate [Ni(acac)₂]

- Triphenylphosphine (PPh_3)
- Triethylaluminum (AlEt_3)
- Ethene (Ethylene) gas
- Anhydrous, degassed solvents (e.g., toluene, diethyl ether)

Procedure:

- All manipulations are to be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
- In a Schlenk flask, dissolve $\text{Ni}(\text{acac})_2$ and two equivalents of PPh_3 in toluene.
- Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
- Slowly add a solution of AlEt_3 in toluene dropwise to the stirred reaction mixture. The color of the solution will typically change, indicating the reduction of $\text{Ni}(\text{II})$ to $\text{Ni}(\text{0})$.
- Purge the reaction vessel with ethene gas and maintain a positive pressure of ethene while stirring for several hours.
- The product, $(\text{PPh}_3)_2\text{Ni}(\text{C}_2\text{H}_4)$, will precipitate from the solution.
- Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Single-Crystal X-ray Diffraction Analysis

Crystal Mounting:

- Due to the air-sensitivity of the compounds, crystals must be handled under an inert atmosphere.^{[3][4]}
- In a glovebox, select a suitable single crystal and coat it with a layer of paratone oil or a perfluorinated oil to protect it from atmospheric exposure.^[3]
- Mount the oil-coated crystal on a cryo-loop.

Data Collection:

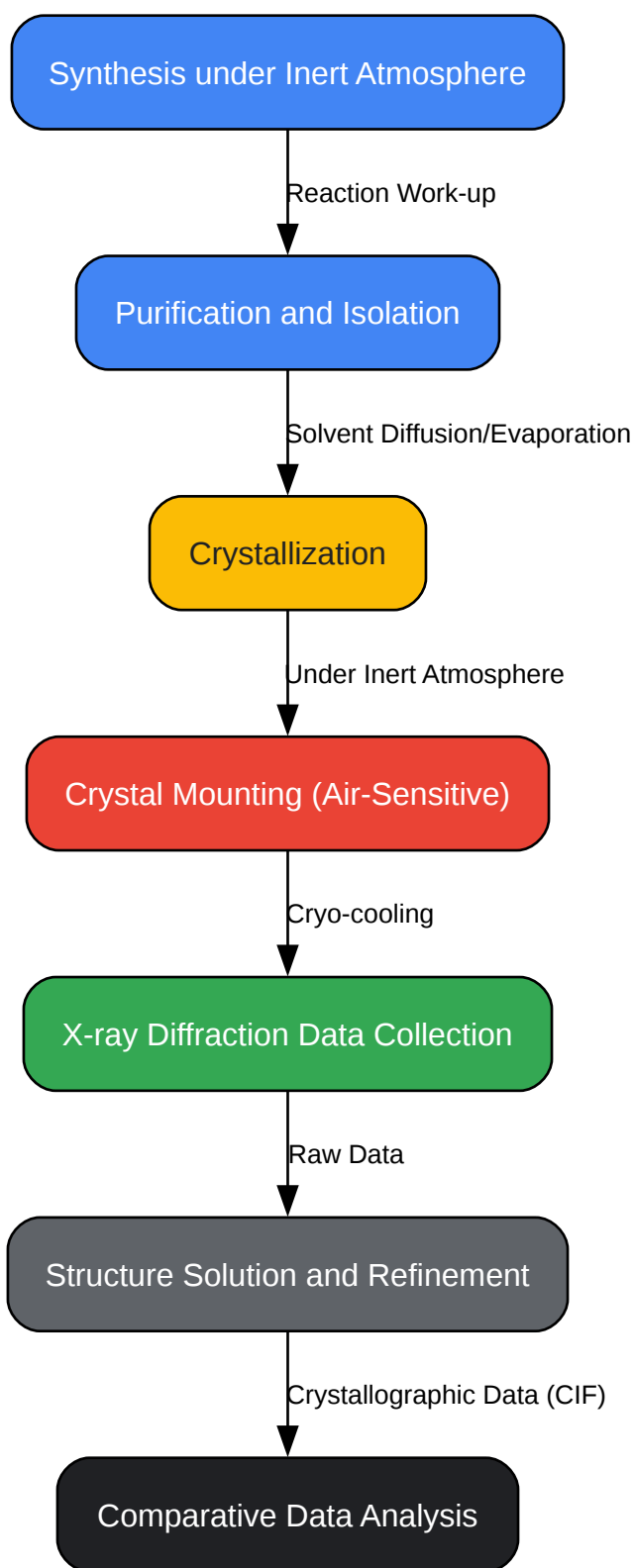
- Transfer the mounted crystal to the goniometer of the diffractometer, which is maintained under a cold stream of nitrogen gas (typically 100-150 K).^[3] This low temperature also helps to minimize thermal motion and potential crystal degradation.
- The X-ray diffraction data is collected using a suitable X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å).^[1]
- A complete sphere of data is typically collected using a series of scans in different orientations.^[1]

Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.^[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of **ethenebis(triphenylphosphine)nickel** derivatives.



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Synthesis and Crystallographic Analysis Workflow

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- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Ethenebis(triphenylphosphine)nickel(0) and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12880120#x-ray-crystallographic-analysis-of-ethenebis-triphenylphosphine-nickel-derivatives]

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